molecular formula C13H16BClO4 B1435649 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 891843-31-5

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1435649
M. Wt: 282.53 g/mol
InChI Key: DHQQJDZYFXKWJO-UHFFFAOYSA-N
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Description

“5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step substitution reaction . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . Crystallographic data of related compounds have been deposited with the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

Compounds with similar structures have been used in various chemical reactions. For example, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a refractive index of 1.471, a boiling point of 81.5-82 °C/13 mmHg, and a density of 1.149 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis and Crystal Structure Studies : A study by Huang et al. (2021) synthesized and analyzed the crystal structure of compounds related to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study provides detailed insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

  • Molecular Electrostatic Potential Analysis : In the same study, Huang et al. also conducted a conformational analysis and investigated the molecular electrostatic potential and frontier molecular orbitals of the title compounds. This analysis is crucial for understanding the electronic characteristics and reactivity of these compounds (Huang et al., 2021).

  • Vibrational Properties and DFT Studies : Wu et al. (2021) focused on the synthesis and characterization of related compounds, conducting vibrational studies and Density Functional Theory (DFT) calculations. These studies are significant for understanding the vibrational behavior and theoretical aspects of the compounds' molecular structures (Wu et al., 2021).

  • Application in Boron-Containing Polymers : Research by Kawashima et al. (2013) explored the use of a related compound, 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, for synthesizing high-performance semiconducting polymers. This indicates potential applications in the field of electronics and materials science (Kawashima et al., 2013).

  • Boronated Phosphonium Salts Research : Morrison et al. (2010) described the preparation of boronated triaryl and tetraaryl phosphonium salts, which included derivatives of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This research contributes to the understanding of the chemical behavior and potential applications of these compounds in biological systems (Morrison et al., 2010).

Safety And Hazards

While specific safety and hazard information for “5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is not available, similar compounds are known to react violently with water . Precautions should be taken to avoid ingestion, skin contact, inhalation, and contact with eyes .

Future Directions

The compound is commonly used in the preparation of pharmaceuticals and chemical intermediates . Therefore, future research may focus on exploring its potential applications in these areas.

properties

IUPAC Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-6-5-8(15)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQQJDZYFXKWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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